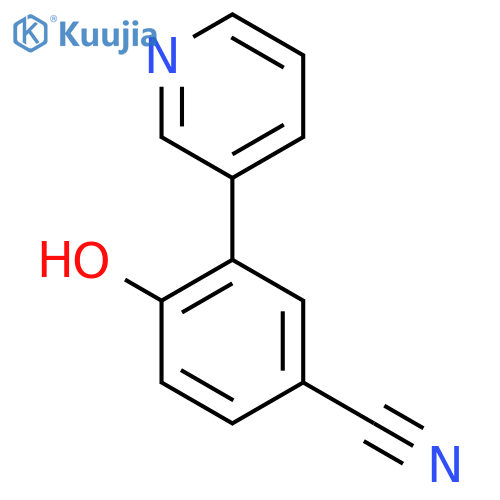

Cas no 69571-30-8 (4-Hydroxy-3-(pyridin-3-yl)benzonitrile)

69571-30-8 structure

商品名:4-Hydroxy-3-(pyridin-3-yl)benzonitrile

CAS番号:69571-30-8

MF:C12H8N2O

メガワット:196.20472240448

CID:4963291

4-Hydroxy-3-(pyridin-3-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-3-(pyridin-3-yl)benzonitrile

- 4-Hydroxy-3-(pyridin-3-yl)benzonitrile

-

- インチ: 1S/C12H8N2O/c13-7-9-3-4-12(15)11(6-9)10-2-1-5-14-8-10/h1-6,8,15H

- InChIKey: GLMXGDJPDVWIAT-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(C#N)=CC=1C1C=NC=CC=1

計算された属性

- せいみつぶんしりょう: 196.063662883 g/mol

- どういたいしつりょう: 196.063662883 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 56.9

- ぶんしりょう: 196.20

4-Hydroxy-3-(pyridin-3-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002339-500mg |

4-Hydroxy-3-(pyridin-3-yl)benzonitrile |

69571-30-8 | 97% | 500mg |

$847.60 | 2023-09-01 | |

| Alichem | A014002339-250mg |

4-Hydroxy-3-(pyridin-3-yl)benzonitrile |

69571-30-8 | 97% | 250mg |

$494.40 | 2023-09-01 | |

| Alichem | A014002339-1g |

4-Hydroxy-3-(pyridin-3-yl)benzonitrile |

69571-30-8 | 97% | 1g |

$1549.60 | 2023-09-01 |

4-Hydroxy-3-(pyridin-3-yl)benzonitrile 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

69571-30-8 (4-Hydroxy-3-(pyridin-3-yl)benzonitrile) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬